Honokiol DCA

Description

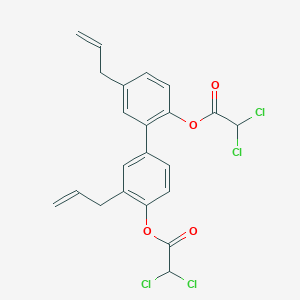

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(2,2-dichloroacetyl)oxy-5-prop-2-enylphenyl]-2-prop-2-enylphenyl] 2,2-dichloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJLHVAHFGNFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Honokiol Dichloroacetate (Honokiol-DCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Honokiol Dichloroacetate (Honokiol-DCA), a lipophilic derivative of the natural product Honokiol. The synthesis of Honokiol-DCA is a strategic modification aimed at enhancing the therapeutic potential of Honokiol, a compound known for its anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] This document outlines a detailed experimental protocol for the esterification of Honokiol with dichloroacetyl chloride. Furthermore, it presents quantitative data in a structured format and includes a visual representation of the synthesis workflow to facilitate a deeper understanding of the process. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Introduction

Honokiol, a lignan isolated from the bark and seed cones of Magnolia species, has garnered significant attention in the scientific community for its wide range of pharmacological activities.[1] However, its clinical application can be limited by factors such as poor water solubility.[3] To address this, derivatives such as Honokiol-DCA have been synthesized to improve properties like lipophilicity, potentially leading to enhanced cellular uptake and bioavailability.[3][4] Honokiol-DCA has demonstrated notable in vivo activity against vemurafenib-resistant melanoma.[2][4][5] This guide focuses on the chemical synthesis of Honokiol-DCA from its parent compound, Honokiol.

Synthesis of Honokiol-DCA

The synthesis of Honokiol-DCA is achieved through the esterification of the two hydroxyl groups of Honokiol with dichloroacetyl chloride. This reaction is typically carried out in the presence of a base catalyst.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of Honokiol bis-dichloroacetate (Honokiol-DCA) from Honokiol.

Experimental Protocol

The following protocol is based on a previously described method for the synthesis of Honokiol-DCA.[4]

Materials:

-

Honokiol

-

Dry Dichloromethane (CH₂Cl₂)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloroacetyl chloride (Cl₂CHCOCl)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve Honokiol (1.0 g, 3.7 mmol) in dry dichloromethane (200 mL).[4]

-

Add 4-dimethylaminopyridine (200 mg) to the solution.[4]

-

Heat the reaction mixture to 40°C with stirring.[4]

-

Add dichloroacetyl chloride (1.45 mL, 15 mmol) dropwise over a period of 10 minutes.[4]

-

Reflux the reaction mixture for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.[4]

-

After the reaction is complete, cool the solution to room temperature.[4]

-

Wash the solution with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:9) as the eluent.[4]

-

The final product, Honokiol-DCA, is obtained as a solid.[4]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of Honokiol-DCA.[4]

| Parameter | Value | Unit |

| Starting Material (Honokiol) | ||

| Mass | 1.0 | g |

| Molar Amount | 3.7 | mmol |

| Reagents | ||

| Dichloroacetyl chloride (Volume) | 1.45 | mL |

| Dichloroacetyl chloride (Molar Amount) | 15 | mmol |

| 4-Dimethylaminopyridine (Mass) | 200 | mg |

| Dry Dichloromethane (Volume) | 200 | mL |

| Reaction Conditions | ||

| Temperature | 40 (initial), then reflux | °C |

| Reaction Time | 5 | hours |

| Product (Honokiol-DCA) | ||

| Mass | 1.6 | g |

| Yield | 76 | % |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of Honokiol-DCA.

Caption: Experimental workflow for the synthesis of Honokiol-DCA.

Potential Signaling Pathway Modulation

Honokiol and its derivatives are known to modulate various cellular signaling pathways. Honokiol-DCA has been shown to inhibit the phosphorylation of DRP1, which is involved in mitochondrial fission.[2][4][5]

Caption: Inhibition of DRP1 phosphorylation by Honokiol-DCA.

Conclusion

This technical guide provides a detailed protocol and quantitative data for the synthesis of Honokiol-DCA, a promising derivative of Honokiol. The straightforward esterification procedure offers a reliable method for obtaining this compound with a good yield. The provided visualizations of the synthesis workflow and a relevant signaling pathway aim to enhance the understanding of both the chemical process and the biological context of Honokiol-DCA. This information is intended to support further research and development of Honokiol-based therapeutics.

References

- 1. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honokiol bis-dichloroacetate (Honokiol DCA) demonstrates activity in vemurafenib-resistant melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Honokiol and Dichloroacetate: A Synergistic Approach to Targeting Cancer Cell Metabolism and Survival

An In-Depth Technical Guide on the Dual-Pronged Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic and signaling alterations that drive their proliferation, survival, and resistance to therapy. Honokiol, a natural biphenolic compound, and Dichloroacetate (DCA), a small molecule metabolic modulator, have independently demonstrated significant anti-cancer properties by targeting distinct but complementary cellular processes. Honokiol exerts its effects through the modulation of multiple oncogenic signaling pathways, including STAT3, EGFR, and mTOR, while DCA reverses the Warburg effect by inhibiting pyruvate dehydrogenase kinase (PDK), thereby promoting mitochondrial respiration and inducing apoptosis. The covalent conjugation of these two molecules into Honokiol bis-dichloroacetate (Honokiol DCA) presents a novel therapeutic strategy with a potentially synergistic mechanism of action. This technical guide provides a comprehensive overview of the individual and combined mechanisms of Honokiol and DCA in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: Targeting Cancer's Core Vulnerabilities

Conventional cancer therapies often face challenges of toxicity and acquired resistance. This has spurred the investigation of novel therapeutic agents that can selectively target the unique characteristics of cancer cells. Two such agents, Honokiol and Dichloroacetate (DCA), have garnered considerable attention for their distinct and potent anti-neoplastic activities.

Honokiol , derived from the bark of the Magnolia tree, is a pleiotropic molecule that interacts with a wide array of molecular targets involved in cancer cell proliferation, survival, angiogenesis, and metastasis[1][2]. Its ability to modulate multiple signaling pathways simultaneously makes it an attractive candidate for cancer therapy[2].

Dichloroacetate (DCA) is a small molecule that targets the metabolic hallmark of many cancer cells known as the Warburg effect, or aerobic glycolysis[2]. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA reactivates the pyruvate dehydrogenase complex (PDC), shifting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria[2]. This metabolic reprogramming can lead to reduced proliferation and increased apoptosis in cancer cells.

The synthesis of Honokiol bis-dichloroacetate (this compound) , a prodrug that combines both pharmacophores, aims to leverage the distinct mechanisms of both parent compounds for a potentially synergistic anti-cancer effect[1]. This guide will delve into the molecular mechanisms of Honokiol, DCA, and their combined form, providing a technical resource for researchers in oncology and drug development.

Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

Honokiol: A Multi-Targeted Signaling Inhibitor

Honokiol's anti-cancer activity stems from its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer[1][2].

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis[3][4]. Honokiol has been shown to inhibit both constitutive and inducible STAT3 activation by downregulating the phosphorylation of STAT3 at Tyr705[3][4]. This inhibition can be mediated through the induction of the protein tyrosine phosphatase SHP-1, which dephosphorylates STAT3[3].

-

Modulation of EGFR and Downstream Pathways: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, promoting cell growth and survival[5][6]. Honokiol can inhibit EGFR signaling by reducing both the expression and phosphorylation of the receptor[5][7]. This leads to the downstream inhibition of Akt and ERK phosphorylation[2].

-

Induction of Apoptosis: Honokiol induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2[8]. Furthermore, Honokiol has been shown to induce caspase activation (caspase-3, -8, and -9) and cleavage of poly(ADP-ribose) polymerase (PARP)[8][9].

-

Metabolic Effects: Honokiol can also impact cancer cell metabolism. It has been reported to inhibit HIF-1α-mediated glycolysis by downregulating the expression of key glycolytic enzymes like GLUT1, HK2, and PDK1[10]. Additionally, it can interfere with mitochondrial function by inhibiting respiratory chain complex I, leading to the generation of reactive oxygen species (ROS)[11][12].

Dichloroacetate (DCA): Reversing the Warburg Effect

The primary anti-cancer mechanism of DCA is the reversal of the Warburg effect, a metabolic shift where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen[13].

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA is a structural analog of pyruvate and acts as an inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK)[13][14]. PDKs phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC)[13]. By inhibiting PDK, DCA leads to the reactivation of PDC.

-

Promotion of Oxidative Phosphorylation: The reactivated PDC converts pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle in the mitochondria. This metabolic switch from glycolysis to oxidative phosphorylation has several anti-cancer consequences, including a decrease in lactate production and an increase in the generation of mitochondrial ROS, which can trigger apoptosis.

Honokiol Bis-Dichloroacetate (this compound): A Synergistic Strategy

This compound is a synthesized prodrug where two molecules of DCA are esterified to the hydroxyl groups of Honokiol[1]. This chemical modification is intended to increase the lipophilicity and cellular uptake of the compound[15]. The proposed synergistic mechanism of this compound centers on a multi-faceted attack on cancer cell biology, with a pronounced effect on mitochondrial function.

-

Targeting Mitochondrial Chaperone TRAP1: One of the key identified mechanisms of this compound is the selective allosteric inhibition of the mitochondrial chaperone TNF receptor-associated protein 1 (TRAP1)[15][16]. TRAP1 is often overexpressed in cancer and contributes to the metabolic reprogramming of tumor cells by inhibiting succinate dehydrogenase (SDH), a key enzyme in the TCA cycle and electron transport chain[15][16]. By inhibiting TRAP1, this compound restores SDH activity, thereby promoting oxidative phosphorylation[15][16].

-

Induction of Mitochondrial Respiration and ROS: In vivo studies with this compound have demonstrated an induction of the respiratory enzyme succinate dehydrogenase B (SDHB)[9]. This, coupled with the inhibition of TRAP1, leads to an increase in mitochondrial respiration[1][9]. This metabolic shift also results in elevated production of mitochondrial reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis[1].

-

Inhibition of Mitochondrial Fission: this compound has been shown to inhibit the phosphorylation of Dynamin-related protein 1 (DRP1)[9]. DRP1 is a key regulator of mitochondrial fission, and its inhibition leads to a more fused mitochondrial phenotype, which is associated with increased respiration[9].

While direct evidence is still emerging, the combined structure of this compound suggests a dual-action model where the DCA moieties contribute to the reversal of the Warburg effect, and the Honokiol backbone simultaneously targets key survival signaling pathways. The increased mitochondrial respiration observed with this compound treatment is consistent with the inhibition of PDK by the released DCA[1][9]. It is plausible that the Honokiol moiety retains its ability to inhibit pathways like STAT3, providing a comprehensive attack on both the metabolic engine and the survival signaling of cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for Honokiol and this compound, providing a basis for comparing their anti-cancer efficacy across different cancer cell lines.

Table 1: In Vitro IC50 Values of Honokiol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |

| SKOV3 | Ovarian Cancer | 48.71 ± 11.31 | 24 | [9] |

| Caov-3 | Ovarian Cancer | 46.42 ± 5.37 | 24 | [9] |

| MCF7 | Breast Cancer | ~20 | Not Specified | [17] |

| MDA-MB-231 | Breast Cancer | ~17 | Not Specified | [17] |

| H460 | Lung Cancer | 30.42 ± 8.47 | 72 | [15] |

| A549 | Lung Cancer | 50.58 ± 4.93 | 72 | [15] |

| H358 | Lung Cancer | 59.38 ± 6.75 | 72 | [15] |

| Raji | Blood Cancer | 0.092 | Not Specified | [18] |

| HNE-1 | Nasopharyngeal Cancer | 144.71 | Not Specified | [18] |

| BFTC-905 | Bladder Cancer | <25 (induces G0/G1 arrest) | Not Specified | [19] |

| OC2 | Oral Squamous Cell Carcinoma | 35 | 24 | |

| OCSL | Oral Squamous Cell Carcinoma | 33 | 24 |

Table 2: In Vivo Anti-Tumor Efficacy of Honokiol and this compound

| Compound | Cancer Model | Administration | Key Findings | Reference |

| Honokiol | Rat 9L Intracerebral Gliosarcoma | 20 mg/kg, i.v., twice/week for 3 weeks | 52.77% tumor volume inhibition | [7] |

| Honokiol | Human U251 Xenograft Glioma | 20 mg/kg, i.v., twice/week for 3 weeks | 50.21% tumor volume inhibition | [7] |

| Honokiol | 4T1 Breast Cancer Metastasis Model | 50 mg/kg, i.p., 6 times/week for 30 days | Significantly decreased metastatic nodules | |

| This compound | A375 Melanoma Xenograft | Not Specified | Significant tumor growth inhibition | [1][12] |

| This compound | Vemurafenib-resistant LM36R Melanoma | Not Specified | Significant in vivo activity | [1][12] |

Note: Direct comparative IC50 values for this compound across a range of cancer cell lines are not extensively available in the public domain. The provided in vivo data indicates its potency, which may not always correlate with in vitro proliferation assays[12].

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Honokiol and DCA are provided below.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of Honokiol, DCA, or this compound on cancer cells and to calculate the IC50 value.

Principle: These colorimetric assays measure the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (Honokiol, DCA, or this compound) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated STAT3

Objective: To assess the effect of Honokiol or this compound on the phosphorylation of STAT3.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. This protocol uses an antibody specific to the phosphorylated form of STAT3 (p-STAT3) to measure its activation status.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (e.g., Tyr705) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and/or the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Honokiol, DCA, or this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. Signaling pathways modulated by Honokiol in cancer cells.

Figure 2. Mechanism of DCA in reversing the Warburg effect.

Figure 3. Proposed synergistic mechanism of this compound.

Figure 4. General experimental workflow for evaluating this compound.

Conclusion

Honokiol and Dichloroacetate represent two compelling anti-cancer agents with distinct but complementary mechanisms of action. Honokiol's ability to broadly inhibit oncogenic signaling pathways, coupled with DCA's capacity to reprogram cancer cell metabolism, provides a strong rationale for their combined use. The development of Honokiol bis-dichloroacetate as a single molecular entity offers a promising strategy to co-deliver these agents and potentially achieve a synergistic therapeutic effect. The primary mechanism of this compound appears to be centered on the disruption of mitochondrial function through the inhibition of TRAP1, leading to increased oxidative stress and apoptosis. While further research is needed to fully elucidate the integrated effects of the Honokiol and DCA moieties on their respective primary targets (e.g., STAT3 and PDK) when part of the same molecule, the existing evidence strongly supports the potential of this dual-action compound as a novel anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to further investigate and develop this and similar synergistic therapeutic strategies.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Honokiol inhibits signal transducer and activator of transcription-3 signaling, proliferation, and survival of hepatocellular carcinoma cells via the protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Honokiol Inhibits Constitutive and Inducible STAT3 Signaling via PU.1-Induced SHP1 Expression in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honokiol suppresses lung tumorigenesis by targeting EGFR and its downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Honokiol inhibits EGFR signaling and enhances the antitumor effects of EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Honokiol Eliminates Glioma/Glioblastoma Stem Cell-Like Cells via JAK-STAT3 Signaling and Inhibits Tumor Progression by Targeting Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Honokiol Inhibits HIF-1α-Mediated Glycolysis to Halt Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formylated honokiol analogs showed antitumor activity against lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Honokiol inhibits the growth of hormone-resistant breast cancer cells: its promising effect in combination with metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilicity and Bioavailability of Honokiol Dichloroacetate (DCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Honokiol, a natural biphenolic compound derived from the bark of the Magnolia species, has demonstrated considerable anti-inflammatory, anti-angiogenic, and anti-cancer properties in preclinical models.[1][2] Its therapeutic development, however, is significantly hampered by poor aqueous solubility and low oral bioavailability, primarily due to extensive first-pass metabolism.[3][4][5] In contrast, Dichloroacetate (DCA) is a small, water-soluble molecule that acts as a metabolic modulator by inhibiting pyruvate dehydrogenase kinase (PDK), thereby reversing the characteristic glycolytic phenotype of cancer cells—an effect known as the Warburg effect.[6][7][8]

Honokiol bis-dichloroacetate (Honokiol DCA or HDCA) is a novel synthetic prodrug that covalently links two molecules of DCA to a honokiol backbone.[9][10] This strategic derivatization was designed to increase the lipophilicity of the parent honokiol molecule, aiming to enhance its cellular uptake and systemic bioavailability.[9][11] This guide provides a comprehensive technical overview of the physicochemical properties, bioavailability, and underlying mechanisms of this compound, contextualized by comparisons with its constituent molecules, for professionals engaged in oncological research and drug development.

Lipophilicity: A Comparative Analysis

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP), which quantifies the differential solubility of a compound in a biphasic system of n-octanol and water.[12] A higher LogP value indicates greater lipophilicity.

Honokiol is inherently a lipophilic molecule, a property that allows it to cross the blood-brain barrier.[1][13] Conversely, DCA is a water-soluble molecule, indicative of a low LogP value.[14] The synthesis of this compound was undertaken specifically to increase the lipophilicity of honokiol.[9][11] While a definitive experimental LogP value for this compound is not widely published, it is rationally expected to be significantly higher than that of honokiol, thereby classifying it as a highly lipophilic compound.

Table 1: Comparative Lipophilicity Data

| Compound | Partition Coefficient (LogP) | Classification | Source(s) |

|---|---|---|---|

| Honokiol | ≈ 4.5 | Lipophilic | [15][16][17] |

| Dichloroacetate (DCA) | Not specified (inferred low) | Hydrophilic (water-soluble) | [14] |

| this compound | > 4.5 (Expected) | Highly Lipophilic |[9][11][18] |

Bioavailability Profiles

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic property that determines the therapeutic efficacy of a compound.

-

Honokiol : Despite its high lipophilicity which facilitates absorption, honokiol exhibits poor oral bioavailability, reported to be approximately 5% in rat models.[3][4] This is largely attributed to rapid and extensive first-pass metabolism in the liver.[3] To overcome this limitation, various advanced delivery systems, such as nanosuspensions and polymeric micelles, have been developed.[4][19]

-

Dichloroacetate (DCA) : DCA is a small molecule that is readily absorbed and demonstrates high bioavailability, approaching 100% following both oral and intravenous administration in humans.[6][14][20] Studies in rats have shown that its oral bioavailability can be dose-dependent, ranging from 0-13% at lower doses to over 80% at higher doses, with elimination kinetics influenced by glutathione S-transferase-zeta (GST-zeta) activity.[21][22]

-

This compound : Specific pharmacokinetic and absolute bioavailability data for this compound are not extensively available in public literature. However, its demonstrated efficacy in in vivo tumor models, such as vemurafenib-resistant melanoma, strongly implies that the compound achieves sufficient systemic exposure and tumor penetration to exert a significant biological effect.[9][11] The enhanced lipophilicity is hypothesized to improve its absorption and cellular uptake, allowing it to function as an effective delivery vehicle for both the honokiol and DCA moieties.

Table 2: Comparative Bioavailability Data

| Compound | Administration Route | Absolute Bioavailability (F%) | Key Findings | Source(s) |

|---|---|---|---|---|

| Honokiol | Oral (Rat) | ~5% | Limited by extensive first-pass metabolism. | [3][4] |

| Dichloroacetate (DCA) | Oral/IV (Human) | ~100% | Readily and completely absorbed. | [6][14][20] |

| Oral (Rat) | 0% - 81% | Bioavailability is highly dose-dependent. | [21][22] |

| This compound | N/A | Data not published | Demonstrates significant in vivo anti-tumor activity, suggesting sufficient bioavailability for therapeutic effect. |[9][11] |

Experimental Protocols

Protocol: Determination of Lipophilicity (Shake-Flask Method)

The "shake-flask" method is the gold-standard for experimentally determining the LogP value of a compound.[12]

Methodology:

-

Solvent Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. The two solvents are pre-saturated by mixing them vigorously for 24 hours, followed by separation.[23]

-

Compound Dissolution : A precisely weighed amount of the test compound (e.g., this compound) is dissolved in a predetermined volume of one of the pre-saturated phases (typically the one in which it is more soluble).[24]

-

Partitioning : The second pre-saturated solvent is added to create a biphasic system. The mixture is then agitated (e.g., on a rotator) for a sufficient period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[23][24]

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification : A sample is carefully collected from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentrations. The LogP is the base-10 logarithm of this value.[12]

-

Formula : LogP = log10([organic] / [aqueous])

-

Protocol: In Vivo Bioavailability Assessment (Rodent Model)

This protocol outlines a standard procedure for determining the oral bioavailability of a test compound in a rat model.

Methodology:

-

Animal Model : Male Fischer-344 or Sprague-Dawley rats are cannulated (e.g., jugular vein) for serial blood sampling.[21] Animals are fasted overnight prior to dosing.

-

Group Allocation : Animals are divided into two groups:

-

Group 1 (Intravenous) : Receives the compound dissolved in a suitable vehicle via IV injection. This group serves as the 100% bioavailability reference.

-

Group 2 (Oral) : Receives the compound via oral gavage.

-

-

Dosing : A precise dose (e.g., mg/kg) of this compound is administered to each animal.

-

Blood Sampling : Blood samples (~0.2 mL) are collected from the cannula into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dosing.[21]

-

Plasma Processing : Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

AUC (Area Under the Curve) : Total drug exposure over time.

-

Cmax : Maximum observed plasma concentration.

-

Tmax : Time to reach Cmax.

-

-

Bioavailability Calculation : Absolute oral bioavailability (F%) is calculated using the dose-normalized AUC values from the oral and IV groups.

-

Formula : F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Mechanisms of Action & Signaling Pathways

The therapeutic potential of this compound stems from its unique design, enabling it to act as a dual-function agent. Its high lipophilicity facilitates passage across the cell membrane. Intracellularly, it is hypothesized to be hydrolyzed by esterases, releasing both honokiol and DCA to engage their respective molecular targets.

Dichloroacetate (DCA) Pathway

DCA primarily targets the mitochondria of cancer cells. It inhibits pyruvate dehydrogenase kinase (PDK), the enzyme responsible for inactivating the pyruvate dehydrogenase complex (PDC).[6][25] By inhibiting PDK, DCA keeps PDC in its active state, which facilitates the conversion of pyruvate into acetyl-CoA. This shunts glucose metabolism away from lactate-producing glycolysis and towards the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[7][8] This metabolic switch leads to increased production of reactive oxygen species (ROS) and reduced activity of hypoxia-inducible factor 1-alpha (HIF-1α), collectively promoting apoptosis and inhibiting tumor growth.[8][25]

Honokiol Pathway

Honokiol is known to be a pleiotropic agent, targeting multiple key signaling pathways that are often dysregulated in cancer.[1][2] It has been shown to inhibit the activation of several critical transcription factors and signaling cascades, including Signal Transducer and Activator of Transcription 3 (STAT3), Nuclear Factor-kappa B (NF-κB), and the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][26] By modulating these pathways, honokiol can suppress cell proliferation, inhibit angiogenesis, and induce apoptosis.[27]

This compound Specific Pathway

In addition to the actions of its constituent parts, this compound has been identified as a selective, allosteric inhibitor of TNF receptor-associated protein 1 (TRAP1).[18][28] TRAP1 is a mitochondrial chaperone protein that is overexpressed in many cancers and contributes to neoplastic growth by suppressing the activity of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle.[18] By inhibiting TRAP1, this compound restores SDH activity, further promoting mitochondrial respiration and increasing oxidative stress, which synergizes with the effects of the released DCA moiety to drive cancer cells toward apoptosis.[18][28]

Conclusion

This compound represents a rational and innovative approach to cancer therapy, leveraging medicinal chemistry to overcome the pharmacokinetic limitations of a promising natural product. By esterifying honokiol with dichloroacetate, the resulting compound gains significantly increased lipophilicity, a modification designed to enhance its bioavailability and cellular penetration. While comprehensive pharmacokinetic data remains to be fully elucidated, the potent in vivo anti-tumor activity of this compound confirms that it achieves therapeutically relevant concentrations. Its multi-faceted mechanism of action—combining the inhibition of oncogenic signaling pathways by honokiol, the metabolic reprogramming induced by DCA, and the direct mitochondrial targeting via TRAP1 inhibition—positions this compound as a compelling candidate for further preclinical and clinical investigation in the field of oncology.

References

- 1. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Honokiol/Magnolol-Loaded Self-Assembling Lecithin-Based Mixed Polymeric Micelles (lbMPMs) for Improving Solubility to Enhance Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanotechnology-Based Drug Delivery Systems for Honokiol: Enhancing Therapeutic Potential and Overcoming Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thechi.ca [thechi.ca]

- 7. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. mdpi.com [mdpi.com]

- 14. ccnm.edu [ccnm.edu]

- 15. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties [mdpi.com]

- 18. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Honokiol nanosuspensions: preparation, increased oral bioavailability and dramatically enhanced biodistribution in the cardio-cerebro-vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Disposition and pharmacodynamics of dichloroacetate (DCA) and oxalate following oral DCA doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

- 24. enamine.net [enamine.net]

- 25. dcaguide.org [dcaguide.org]

- 26. Honokiol targets mitochondria to halt cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Honokiol vs. Honokiol Dichloroacetate (DCA): A Technical Guide to Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and physicochemical differences between honokiol, a bioactive biphenolic compound derived from the magnolia tree, and its synthetic derivative, Honokiol Dichloroacetate (Honokiol DCA). This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the chemical modifications, resulting property changes, and the experimental procedures for the synthesis and characterization of this compound.

Core Structural Differences

Honokiol is a natural neolignan characterized by a biphenyl core with two hydroxyl groups and two allyl groups. Its chemical structure is 3',5-di(prop-2-en-1-yl)-[1,1'-biphenyl]-2,4'-diol.

This compound is a synthetic derivative of honokiol, specifically a bis-dichloroacetate ester. In this compound, the two phenolic hydroxyl (-OH) groups of honokiol are esterified with dichloroacetic acid. This structural modification replaces the hydrogen atoms of the hydroxyl groups with dichloroacetyl groups (-C(O)CHCl2). This targeted chemical alteration is primarily designed to enhance the lipophilicity of the parent honokiol molecule, which can potentially improve its pharmacokinetic profile, including cellular uptake and bioavailability.[1]

Below is a visual representation of the chemical structures of honokiol and this compound, highlighting the key structural difference.

Caption: Chemical structures of Honokiol and this compound.

Physicochemical Properties

The esterification of honokiol to form this compound leads to significant changes in its physicochemical properties. The following table summarizes the key quantitative data for both compounds.

| Property | Honokiol | This compound |

| Molecular Formula | C18H18O2 | C22H18Cl4O4 |

| Molecular Weight | 266.33 g/mol | 488.19 g/mol |

| Physical State | White to off-white crystalline solid | Viscous oil or off-white solid |

| Melting Point | ~87.5 °C | Not available |

| Solubility | ||

| Water | Sparingly soluble | Not available |

| Ethanol | Soluble (~33 mg/mL) | Not available |

| DMSO | Soluble (~33 mg/mL) | Soluble (up to 50 mg/mL)[2] |

| Dimethylformamide | Soluble (~33 mg/mL) | Not available |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Not available (expected to be higher than honokiol) |

Experimental Protocols

Synthesis of Honokiol Dichloroacetate (this compound)

The synthesis of this compound from honokiol involves a direct esterification reaction. The following protocol is based on a published method.[3]

Materials:

-

Honokiol

-

Dry Dichloromethane (CH2Cl2)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloroacetyl chloride (Cl2CHCOCl)

-

Brine solution

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve honokiol (1.0 g, 3.7 mmol) in dry dichloromethane (200 mL).

-

Add 4-dimethylaminopyridine (200 mg).

-

Heat the reaction mixture to 40°C with stirring.

-

Add dichloroacetyl chloride (1.45 mL, 15 mmol) dropwise over 10 minutes.

-

Reflux the reaction mixture for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

After the reaction is complete, cool the solution.

-

Wash the solution with brine.

-

Dry the organic layer over sodium sulfate (Na2SO4).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:9) as the eluent to yield the final product.

The workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of Honokiol and this compound

The structural identity and purity of both honokiol and this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. While specific NMR data for this compound is not detailed in the readily available literature, it has been reported that the obtained NMR spectra were in accordance with the expected structure.[3] For honokiol, detailed NMR data is available in various databases.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula of the compounds.[3] For honokiol, the precursor-ion/product ion pair m/z 265 → m/z 224 has been used for quantification in LC-MS/MS analysis.

Structure-Activity Relationship Implications

The esterification of the phenolic hydroxyl groups in honokiol to form this compound has significant implications for its biological activity. The increased lipophilicity of this compound is intended to enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered pharmacological effects.[1] This modification can influence the compound's interaction with molecular targets and its overall efficacy and toxicity profile. Researchers investigating the therapeutic potential of honokiol and its analogs should consider these structural and physicochemical differences when designing experiments and interpreting results.

The logical relationship between the structural modification and its intended effect can be visualized as follows:

Caption: Logic diagram of structural modification to altered properties.

References

- 1. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Mechanistic Insights of Honokiol Dichloroacetate (DCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol dichloroacetate (Honokiol DCA) is a synthetic derivative of the natural biphenolic compound honokiol, designed to enhance its lipophilicity. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake, subcellular distribution, and mechanisms of action of this compound. While specific quantitative data on the cellular uptake and distribution of this compound are limited, its lipophilic nature suggests a mechanism of passive diffusion across the plasma membrane. This guide summarizes the available quantitative data on its biological effects, details relevant experimental protocols, and visualizes the key signaling pathways modulated by this compound.

Cellular Uptake and Distribution

Direct quantitative studies on the cellular uptake and subcellular localization of this compound are not extensively available in the current scientific literature. However, based on its chemical structure as a lipophilic ester of honokiol, the primary mechanism of cellular entry is inferred to be passive diffusion across the lipid bilayer of the cell membrane.[1] The addition of dichloroacetate moieties increases the lipophilicity of the parent compound, honokiol, which is known to insert itself within the lipid membrane.[2]

While direct visualization or quantification of this compound within subcellular compartments has not been reported, its known molecular target, the mitochondrial chaperone TRAP1, strongly suggests a mitochondrial localization.[3][4][5] Further studies employing techniques such as subcellular fractionation followed by LC-MS/MS or the use of fluorescently tagged this compound are required to definitively elucidate its intracellular distribution.

Biological Effects of this compound

This compound has been shown to exert significant biological effects, particularly in the context of cancer cells. Its primary mechanism of action involves the allosteric inhibition of the mitochondrial chaperone TRAP1.[3][4][5] This inhibition leads to a cascade of downstream effects, including increased mitochondrial superoxide production and modulation of key signaling pathways involved in cell survival and proliferation.[6][7]

Quantitative Data on Biological Activity

While this compound has demonstrated in vivo activity, some studies report a lack of significant in vitro antiproliferative effects in certain cancer cell lines.[6] For context, the biological activities of the parent compound, honokiol, have been more extensively characterized across a wide range of cancer cell lines.

Table 1: IC50 Values of Honokiol in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| BFTC-905 | Bladder Cancer | 30 ± 2.8 | 72 | [8] |

| MGC-803 | Gastric Carcinoma | 30 | 24 | [4] |

| MGC-803 | Gastric Carcinoma | 7.5 | 48 | [4] |

| H460 | Lung Cancer (KRAS mutant) | 30.42 ± 8.47 | 72 | [9] |

| A549 | Lung Cancer (KRAS mutant) | 50.58 ± 4.93 | 72 | [9] |

| H358 | Lung Cancer (KRAS mutant) | 59.38 ± 6.75 | 72 | [9] |

| SAS | Oral Squamous Cell Carcinoma | >10 (parental), <10 (stem-like) | 48 | [10] |

Table 2: Quantitative Effects of Honokiol on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantitative Data | Citation | | :--- | :--- | :--- | :--- |[8] | | BFTC-905 | 50 µM Honokiol, 48h | Early Apoptosis | 19 ± 5.7% |[8] | | BFTC-905 | 75 µM Honokiol, 48h | Early Apoptosis | 40 ± 4.8% |[8] | | BFTC-905 | 75 µM Honokiol, 48h | Late Apoptosis | 21 ± 6.7% |[8] | | BFTC-905 | 50 µM Honokiol, 72h | Sub-G1 Phase | 38 ± 3.7% |[8] | | BFTC-905 | 75 µM Honokiol, 72h | Sub-G1 Phase | 46 ± 2.8% |[8] | | MGC-803 | 5 µM Honokiol, 48h | Apoptosis | Increased vs. control |[11] | | MGC-803 | 10 µM Honokiol, 48h | Apoptosis | Increased vs. control |[11] | | H460 | 10-60 µM Honokiol, 48h | Apoptosis | Concentration-dependent increase |[12] | | A549 | 10-60 µM Honokiol, 48h | Apoptosis | Concentration-dependent increase |[12] | | H358 | 10-60 µM Honokiol, 48h | Apoptosis | Concentration-dependent increase |[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Proliferation Assays

-

CCK-8 Assay (for Honokiol):

-

Seed cells (e.g., MGC-803) at a density of 1.0 × 10⁴ cells/well in 96-well plates and culture for 24 hours.

-

Treat cells with various concentrations of honokiol (e.g., 0-40 µM) for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using an ELISA reader.[4]

-

Apoptosis Assays

-

Annexin V/PI Double Staining Assay (for Honokiol):

-

Seed cells (e.g., MGC-803) at a density of 1.0 × 10⁶ cells/well in 6-well plates and treat with honokiol (e.g., 5 or 10 µM) for 48 hours.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend cells in staining buffer containing 1 µg/ml Propidium Iodide (PI) and 0.025 µg/ml Annexin V-FITC.

-

Incubate at room temperature for 10 minutes in the dark.

-

Analyze the cells immediately by flow cytometry.[11]

-

Measurement of Reactive Oxygen Species (ROS)

-

Dihydroethidium (DHE) Assay for Cellular Superoxide:

-

Treat cells (e.g., A375, LM36, LM36R) with this compound (e.g., 20 µM) or vehicle for 24 hours.

-

Wash cells with PBS, detach, and pellet by centrifugation.

-

Resuspend cells in 10 µM DHE and incubate with gentle shaking in the dark for 10 minutes.

-

Place on ice in the dark and analyze by flow cytometry, counting at least 10,000 cells.[6]

-

-

MitoSOX Red Assay for Mitochondrial Superoxide:

-

Treat cells (e.g., A375, LM36, LM36R) with this compound (e.g., 20 µM) or vehicle for 24 hours.

-

Wash cells with PBS and add 5 µM MitoSOX Red in phenol red-free RPMI 1640.

-

Incubate for 30 minutes at 37°C, 5% CO₂.

-

Remove the MitoSOX solution, detach cells, and pellet by centrifugation.

-

Resuspend in HANKS buffer, place on ice, and analyze by flow cytometry, counting at least 10,000 cells.[6]

-

Western Blot Analysis

-

Protocol for this compound-treated Melanoma Cells:

-

Plate cells in T25 flasks and grow to 80% confluency.

-

Treat with 20 µM this compound for 24 hours.

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat dry milk in TBS.

-

Incubate overnight at 4°C with primary antibodies (e.g., for p-Akt, p-MAPK, p-DRP1, total Akt, total ERK) at a 1:1000 dilution in 5% non-fat dry milk in TBS.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect bands using an enhanced chemiluminescence system.[6]

-

Signaling Pathways and Molecular Mechanisms

The primary molecular target of this compound is the mitochondrial chaperone TRAP1.[3][4][5] By allosterically inhibiting TRAP1's ATPase activity, this compound disrupts its function in regulating mitochondrial bioenergetics and protein folding.[7][13] This inhibition leads to an increase in mitochondrial reactive oxygen species (ROS), particularly superoxide.[6][7] The elevated ROS levels can, in turn, modulate downstream signaling pathways such as the Akt and MAP kinase (MAPK) pathways, which are critical for cell survival, proliferation, and apoptosis.[6]

Conclusion

This compound is a promising anticancer agent that targets the mitochondrial chaperone TRAP1, leading to increased oxidative stress and modulation of critical cell signaling pathways. While its in vivo efficacy is established, further research is needed to fully elucidate its cellular uptake, subcellular distribution, and the full spectrum of its in vitro activity across diverse cancer types. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Localization and Aggregation of Honokiol in the Lipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. honokiol-a-review-of-its-anticancer-potential-and-mechanisms - Ask this paper | Bohrium [bohrium.com]

- 6. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. famecancermuseum.com [famecancermuseum.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Honokiol induces cell cycle arrest and apoptosis in human gastric carcinoma MGC-803 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Honokiol Induces Apoptosis, G1 Arrest, and Autophagy in KRAS Mutant Lung Cancer Cells [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Dichotomous Dance: Honokiol and Dichloroacetate's Impact on Mitochondrial Respiration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial respiration, the cellular powerhouse, is a critical focal point in numerous pathologies, most notably in oncology. The metabolic reprogramming of cancer cells, often characterized by a reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a therapeutic window. This guide delves into the intricate effects of two compelling molecules, Honokiol and Dichloroacetate (DCA), on mitochondrial bioenergetics. Honokiol, a natural biphenolic compound, is known to directly impinge on the electron transport chain, while Dichloroacetate, a small molecule drug, targets the gatekeeper enzyme linking glycolysis to oxidative phosphorylation. Understanding their individual and potential synergistic actions on mitochondrial respiration is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development professionals.

Honokiol: A Direct Inhibitor of the Electron Transport Chain

Honokiol, a lignan isolated from the bark of Magnolia species, has garnered significant attention for its pleiotropic anti-cancer effects. A key aspect of its mechanism of action is the direct targeting of mitochondria.

Mechanism of Action

Honokiol primarily exerts its effects on mitochondrial respiration by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC)[1]. This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects:

-

Decreased Oxygen Consumption: By blocking the initial step of the ETC, Honokiol leads to a dose-dependent reduction in the oxygen consumption rate (OCR)[2].

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide anions (O₂•−) and other reactive oxygen species[1]. This induction of oxidative stress can trigger apoptotic pathways[3][4].

-

Reduced ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane, a consequence of ETC inhibition, leads to a decrease in ATP production via oxidative phosphorylation.

-

Induction of Apoptosis: The combination of increased ROS, decreased ATP, and the release of pro-apoptotic factors like cytochrome c from the mitochondria are key contributors to Honokiol-induced apoptosis[3][5].

Quantitative Data on Mitochondrial Function

The following table summarizes the observed effects of Honokiol on key mitochondrial parameters in various cancer cell lines.

| Parameter | Cell Line | Honokiol Concentration | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | H226 & H520 (Lung SCC) | 6.25 - 50 µM | Dose-dependent decrease; ~60% reduction at 50 µM in H226 cells. | [2] |

| Extracellular Acidification Rate (ECAR) | H226 (Lung SCC) | 50 µM | ~50% increase, suggesting a compensatory shift to glycolysis. | [2] |

| Mitochondrial ROS (Superoxide) | Candida albicans | Not specified | Significant increase, blocked by Complex I inhibitor rotenone. | [1] |

| ATP Levels | C2C12 Myoblasts | Not specified | Significantly decreased upon H₂O₂-induced stress, an effect blocked by Honokiol. | [6] |

Signaling Pathway

Caption: Honokiol's mechanism of action on mitochondrial respiration.

Dichloroacetate (DCA): A Promoter of Oxidative Phosphorylation

Dichloroacetate is a small molecule that has been investigated for its ability to reverse the Warburg effect in cancer cells by promoting mitochondrial metabolism.

Mechanism of Action

DCA's primary target is Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, DCA indirectly activates the Pyruvate Dehydrogenase (PDH) complex.

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): PDK normally phosphorylates and inactivates the PDH complex. DCA, as a structural analog of pyruvate, inhibits PDK.

-

Activation of Pyruvate Dehydrogenase (PDH): With PDK inhibited, the PDH complex remains in its active, dephosphorylated state.

-

Increased Pyruvate to Acetyl-CoA Conversion: Active PDH catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA within the mitochondria.

-

Enhanced Oxidative Phosphorylation: The increased availability of acetyl-CoA fuels the Krebs cycle (TCA cycle) and subsequently the electron transport chain, leading to an increase in oxidative phosphorylation and ATP production. This metabolic shift often results in a decrease in glycolysis and lactate production.

Quantitative Data on Mitochondrial Function

The following table summarizes the observed effects of DCA on key mitochondrial and metabolic parameters.

| Parameter | Cell Line | DCA Concentration | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | Oral Squamous Carcinoma Cells (HSC-2, HSC-3, PE15) | 4 mM | Increased resting endogenous OCR. | [7] |

| Lactate Production | Rat Muscle | Not specified | Decreased lactate release due to inhibition of glycolysis. | [8] |

| Pyruvate Dehydrogenase (PDH) Activity | Multiple Myeloma Cell Lines | 5-10 mM | Activation of the PDH complex. | [5] |

| Mitochondrial ROS (mtROS) | Cholangiocarcinoma Cells | Not specified | Increased mtROS levels when combined with cisplatin. | [9] |

Signaling Pathway

Caption: DCA's mechanism of action on mitochondrial metabolism.

Honokiol and DCA Combined: A Hypothesized Dichotomy

While direct experimental data on the co-administration of Honokiol and DCA on mitochondrial respiration is limited, a theoretical framework for their combined effect can be proposed based on their individual mechanisms. The interaction is likely to be complex and context-dependent.

A synthetic ester of Honokiol and DCA, known as Honokiol bis-dichloroacetate (Honokiol DCA) , has been studied and shown to increase mitochondrial superoxide levels and induce a phenotype suggestive of respiration in melanoma cells[8][10][11][12]. This suggests that the combined molecule may retain the ability to influence mitochondrial activity.

Proposed Interplay and Signaling

A potential scenario for the combined action of Honokiol and DCA involves a dichotomous effect on the mitochondria:

-

DCA's Priming Effect: DCA would first act to increase the flux of pyruvate into the mitochondria and enhance the activity of the TCA cycle and the electron transport chain. This would essentially "prime" the mitochondria for a higher rate of respiration.

-

Honokiol's Inhibitory Action: Subsequently, or concurrently, Honokiol would inhibit Complex I of the now more active ETC.

This could lead to a more pronounced increase in ROS production compared to either agent alone, as the enhanced electron flow from DCA's action would "crash" into the roadblock created by Honokiol at Complex I. This amplified oxidative stress could be a potent driver of apoptosis in cancer cells.

Caption: Hypothesized synergistic pro-apoptotic effect of Honokiol and DCA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Extracellular Flux Assay (Seahorse)

This assay is used to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells.

-

Cell Seeding: Seed cells (e.g., H226, H520) at an appropriate density (e.g., 20,000-40,000 cells/well) in a Seahorse XFp cell culture miniplate and incubate overnight.

-

Assay Medium: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.

-

Compound Injection: Load the desired concentrations of Honokiol and/or DCA into the injector ports of the Seahorse sensor cartridge.

-

Data Acquisition: Place the cell culture miniplate in the Seahorse XFp Analyzer. After an initial period of baseline measurements, the instrument will inject the compounds and continue to record OCR and ECAR data.

-

Data Analysis: Normalize the data to cell number and analyze the changes in OCR and ECAR in response to the treatments.

Measurement of Mitochondrial ROS

Fluorescent probes are commonly used to detect mitochondrial superoxide.

-

Cell Treatment: Culture cells to the desired confluency and treat with Honokiol, DCA, or the combination for the specified time.

-

Probe Staining: Incubate the cells with a mitochondrial superoxide-specific fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions.

-

Imaging/Flow Cytometry: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in mitochondrial ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the compounds of interest. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the level of apoptosis induced by the treatments.

Conclusion and Future Directions

Honokiol and Dichloroacetate present two distinct yet potentially complementary approaches to modulating mitochondrial respiration for therapeutic benefit. Honokiol acts as a direct inhibitor of the electron transport chain, leading to reduced oxygen consumption and increased oxidative stress. In contrast, DCA promotes oxidative phosphorylation by activating the PDH complex. The limited evidence on their combined use, particularly as the synthetic molecule this compound, suggests a potential for synergistic pro-apoptotic effects through the amplification of mitochondrial ROS.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Direct Comparative Studies: Head-to-head studies comparing the effects of Honokiol, DCA, and their co-administration on mitochondrial respiration parameters (OCR, ECAR, ATP production) in a panel of cancer cell lines are critically needed.

-

In Vivo Efficacy: Preclinical in vivo studies are required to assess the anti-tumor efficacy and safety profile of the combined Honokiol and DCA treatment.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to Honokiol, DCA, or their combination will be crucial for patient stratification in future clinical trials.

A deeper understanding of the intricate interplay between these two molecules at the mitochondrial level will undoubtedly pave the way for the rational design of novel and more effective cancer therapies that exploit the metabolic vulnerabilities of tumor cells.

References

- 1. Honokiol induces superoxide production by targeting mitochondrial respiratory chain complex I in Candida albicans | PLOS One [journals.plos.org]

- 2. Honokiol Inhibits Lung Tumorigenesis through Inhibition of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. famecancermuseum.com [famecancermuseum.com]

- 4. Honokiol induces apoptotic cell death by oxidative burst and mitochondrial hyperpolarization of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Honokiol targets mitochondria to halt cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Honokiol ameliorates oxidative stress-induced DNA damage and apoptosis of c2c12 myoblasts by ROS generation and mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Metabolic reprogramming induced by DCA enhances cisplatin sensitivity through increasing mitochondrial oxidative stress in cholangiocarcinoma [frontiersin.org]

- 10. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Honokiol bis-dichloroacetate (this compound) demonstrates activity in vemurafenib-resistant melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Honokiol Dichloroacetate (DCA) in the Induction of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol, a biphenolic compound extracted from Magnolia species, has garnered significant interest in oncology for its pleiotropic anti-cancer effects. To enhance its therapeutic potential, derivatives such as Honokiol Dichloroacetate (DCA) have been synthesized. This technical guide provides an in-depth examination of the role of Honokiol DCA in inducing reactive oxygen species (ROS), a key mechanism underlying its anti-neoplastic activity. We will explore the molecular pathways influenced by this compound-mediated ROS production, present quantitative data on its effects, and provide detailed experimental protocols for the assessment of ROS in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic applications of this compound.

Introduction

Honokiol has been extensively studied for its anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] Its therapeutic efficacy is often attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including NF-κB, STAT3, and mTOR.[1] A significant aspect of Honokiol's mechanism of action is its ability to induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS).

Honokiol Dichloroacetate (this compound) is a synthetic ester of Honokiol designed to improve its lipophilicity and potential for clinical application.[2] Emerging evidence suggests that this compound retains and potentially enhances the pro-oxidant capabilities of its parent compound, particularly in the context of cancer therapy.[2][3] This guide will focus on the specific role of this compound in ROS induction and the downstream cellular consequences.

Mechanism of ROS Induction by this compound

This compound appears to exert its pro-oxidant effects primarily through its action on mitochondria. Studies on vemurafenib-resistant melanoma have shown that this compound increases mitochondrial-derived ROS production.[2][4] This is a critical finding, as many cancer cells exhibit a metabolic shift towards glycolysis (the Warburg effect) and are often more vulnerable to mitochondrial oxidative stress.

The precise molecular targets of this compound within the mitochondria are still under investigation; however, studies of the parent compound, Honokiol, suggest that it can target the mitochondrial respiratory chain complex I, leading to electron leakage and the formation of superoxide anions (O₂⁻•).[4] It is plausible that this compound shares a similar mechanism.

Furthermore, this compound has been shown to inhibit the phosphorylation of Dynamin-related protein 1 (DRP1).[2][3] DRP1 is a key regulator of mitochondrial fission, and its inhibition can lead to mitochondrial elongation and a state of "mitochondrial normalization" that can paradoxically enhance respiration and ROS generation in certain cancer cell types.[2][3]

Quantitative Data on ROS Induction

While specific quantitative data for this compound is still emerging, studies on the parent compound, Honokiol, provide valuable insights into the expected dose-dependent induction of ROS. The following tables summarize key findings from studies on Honokiol, which can serve as a proxy for formulating hypotheses and designing experiments with this compound.

Table 1: Dose-Dependent Induction of Total ROS by Honokiol

| Cell Line | Honokiol Concentration | % of ROS-Positive Cells | Fold Increase in ROS | Reference |

| C. albicans | 8 µg/mL | 9.9% | - | [3][5] |

| C. albicans | 16 µg/mL | 28% | - | [3][5] |

| C. albicans | 32 µg/mL | >56% | - | [3][5] |

| Bladder Cancer Cells | 50 µM | - | 1.4-fold | [6] |

| Bladder Cancer Cells | 75 µM | - | 1.5-fold | [6] |

Table 2: Induction of Mitochondrial Superoxide by Honokiol

| Cell Line | Honokiol Concentration | Assay | Outcome | Reference |

| PC-3 (Prostate Cancer) | 40 µM | MitoSOX Red | Statistically significant increase at 2 and 4 hours | [7][8] |

| NSCLC (H520) | Various | MitoSOX Red | Dose-dependent increase | [9] |

Signaling Pathways Modulated by this compound-Induced ROS

The induction of ROS by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

Mitochondrial Apoptosis Pathway

Elevated mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis. Honokiol has been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, a process that is often ROS-dependent.[1]

Figure 1. This compound-induced mitochondrial apoptosis pathway.

Inhibition of DRP1 Phosphorylation

This compound has been observed to inhibit the phosphorylation of DRP1.[2][3] Phosphorylation of DRP1 at Serine 616 is associated with its pro-fission activity. By inhibiting this phosphorylation, this compound may shift the balance towards mitochondrial fusion, leading to the aforementioned changes in mitochondrial dynamics and ROS production.

Figure 2. Inhibition of DRP1 phosphorylation by this compound.

NF-κB Signaling Pathway